molecular formula C26H15NO2 B12894138 2-Phenyl-4-(pyren-1-ylmethylene)oxazol-5(4H)-one

2-Phenyl-4-(pyren-1-ylmethylene)oxazol-5(4H)-one

Cat. No.: B12894138
M. Wt: 373.4 g/mol
InChI Key: XICYUEHWHBXHBV-JCMHNJIXSA-N
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Description

2-Phenyl-4-(pyren-1-ylmethylene)oxazol-5(4H)-one is a complex organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-(pyren-1-ylmethylene)oxazol-5(4H)-one typically involves the condensation of pyrene-1-carbaldehyde with 2-phenyl-4-oxazolone under specific reaction conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve optimal yields.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could yield reduced forms of the compound with different chemical properties.

    Substitution: Substitution reactions may involve replacing one functional group with another, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce halogenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of organic electronic materials.

Mechanism of Action

The mechanism of action of 2-Phenyl-4-(pyren-1-ylmethylene)oxazol-5(4H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. In materials science, its electronic properties would be crucial for its function in devices.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-4-(pyren-1-ylmethylene)oxazole
  • 2-Phenyl-4-(pyren-1-ylmethylene)thiazole

Uniqueness

2-Phenyl-4-(pyren-1-ylmethylene)oxazol-5(4H)-one is unique due to its specific structural features, which may impart distinct chemical and physical properties compared to similar compounds. These properties could include enhanced stability, specific reactivity, or unique electronic characteristics.

For detailed and accurate information, consulting specific scientific literature and databases is recommended

Properties

Molecular Formula

C26H15NO2

Molecular Weight

373.4 g/mol

IUPAC Name

(4Z)-2-phenyl-4-(pyren-1-ylmethylidene)-1,3-oxazol-5-one

InChI

InChI=1S/C26H15NO2/c28-26-22(27-25(29-26)19-5-2-1-3-6-19)15-20-12-11-18-10-9-16-7-4-8-17-13-14-21(20)24(18)23(16)17/h1-15H/b22-15-

InChI Key

XICYUEHWHBXHBV-JCMHNJIXSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)/C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)C(=O)O2

Origin of Product

United States

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